9-Chloro-10-phenylanthracene

Photoluminescence OLED emitters Triplet harvesting

Blue OLED R&D faces aggregation-caused quenching from π-π stacking, compromising emission purity. 9-Chloro-10-phenylanthracene solves this via asymmetric meso-substitution that suppresses solid-state stacking while providing a chlorine handle for modular diversification. • Asymmetric Cl/Ph geometry prevents crystallization in amorphous films, preserving blue emission color purity. • Cl atom enables mild Suzuki-Miyaura coupling to construct D-A scaffolds for TADF and TTA-UC sensitizers. • Intermediate mp 203-206 °C permits vacuum thermal evaporation without thermal degradation. • ≥97% purity; available from gram to bulk scales for reproducible device fabrication.

Molecular Formula C20H13Cl
Molecular Weight 288.8 g/mol
Cat. No. B12961584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Chloro-10-phenylanthracene
Molecular FormulaC20H13Cl
Molecular Weight288.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Cl
InChIInChI=1S/C20H13Cl/c21-20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13H
InChIKeyUXAKTVHNNKNTSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Chloro-10-phenylanthracene: Chemical Identity & Core Characteristics


9-Chloro-10-phenylanthracene (CAS 23674-21-7) is a 9,10-disubstituted anthracene derivative featuring a chlorine atom at the 9-position and a phenyl ring at the 10-position, with molecular formula C₂₀H₁₃Cl and molecular weight 288.8 g/mol . This asymmetric meso-substitution pattern creates a non-coplanar geometry that suppresses intermolecular π–π stacking, a key attribute for maintaining blue emission purity in solid-state organic electronic devices [1]. The compound belongs to the broader class of anthracene-based blue emitters, which are prized for their wide energy bandgap and high fluorescence quantum efficiency in OLED applications [2].

9-Chloro-10-phenylanthracene: Substitution Risks vs. Generic Analogs


In the anthracene-based emitter family, seemingly minor substituent variations at the 9- and 10-positions produce dramatic, non-linear shifts in key performance parameters including quantum yield, melting point, and frontier orbital energies [1]. For instance, replacing the chlorine atom in 9-chloro-10-phenylanthracene with hydrogen (yielding 9-phenylanthracene) reduces molecular weight and melting point but also eliminates a critical site for further cross-coupling chemistry [2]. Conversely, substituting with a second phenyl group (9,10-diphenylanthracene) increases symmetry and quantum yield but raises the melting point by nearly 100°C, which can complicate thermal evaporation processing for OLED fabrication [3]. The chlorine atom is not merely a passive substituent; it acts as a heavy atom that modulates intersystem crossing efficiency while simultaneously serving as a reactive handle for Suzuki-Miyaura and other palladium-catalyzed couplings, enabling modular diversification into more complex optoelectronic scaffolds . These divergent property sets mean that direct substitution without empirical validation risks altering device efficiency, thermal stability, or downstream synthetic accessibility in ways that are both significant and difficult to predict a priori.

9-Chloro-10-phenylanthracene: Comparative Performance Data


Fluorescence Quantum Yield: Heavy Atom Effect vs. DPA

9-Chloro-10-phenylanthracene exhibits a fluorescence quantum yield (ΦF) that reflects the heavy atom effect of chlorine, which enhances intersystem crossing (ISC) to the triplet state relative to non-halogenated analogs . While 9,10-diphenylanthracene (DPA) is a gold-standard reference emitter with ΦF approaching 0.91–1.0 in dilute solution [1], the presence of the chlorine atom in 9-chloro-10-phenylanthracene is expected to reduce ΦF due to increased spin-orbit coupling promoting triplet formation [2]. This trade-off is not a deficiency but a design feature: increased triplet yield is advantageous for applications requiring triplet sensitization, such as triplet-triplet annihilation upconversion (TTA-UC) or as a precursor to TADF materials [3].

Photoluminescence OLED emitters Triplet harvesting

Melting Point & Thermal Processability vs. Analogs

The melting point of 9-chloro-10-phenylanthracene is reported as 203–206 °C . This value represents a strategically intermediate thermal profile compared to its closest analogs: 9-phenylanthracene melts at 152–157 °C [1], while 9,10-diphenylanthracene melts at 245–254 °C [2]. The lower symmetry of 9-chloro-10-phenylanthracene (C1 point group vs. C2v for 9-phenylanthracene and D2 for DPA) contributes to this intermediate melting behavior, which directly impacts vacuum thermal evaporation (VTE) processing in OLED manufacturing [3].

Thermal evaporation OLED fabrication Material stability

Cation Radical Stability & Substituent Effects

In a systematic study of five 9-substituted 10-phenylanthracene cation radicals (XPA•+), the reaction rate with nucleophiles (water and methanol) was found to vary significantly with the nature of the substituent X [1]. While the study does not report absolute rate constants for each derivative in the abstract, it establishes that the coulombic interaction induced by the substituent is a dominant factor governing cation radical reactivity [2]. Chlorine, as a moderate electron-withdrawing group via inductive effect, is predicted to stabilize the cation radical to a different degree compared to hydrogen (9-phenylanthracene) or bromine (9-bromo-10-phenylanthracene), directly influencing electrochemical degradation pathways in operating OLED devices [3].

Electrochemistry Cation radical stability Degradation pathways

Synthetic Versatility: Suzuki Coupling Substrate

The chlorine atom at the 9-position of 9-chloro-10-phenylanthracene serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Stille couplings . In contrast, 9-phenylanthracene lacks a reactive halogen at the 10-position, requiring harsh lithiation or direct C-H activation for further functionalization [1]. 9-Bromo-10-phenylanthracene offers even higher reactivity in oxidative addition due to the weaker C-Br bond, but this enhanced reactivity can lead to unwanted side reactions and lower selectivity . The C-Cl bond in 9-chloro-10-phenylanthracene provides a balanced reactivity profile: sufficiently active for efficient coupling under standard conditions, yet more stable than the C-Br analog during storage and handling [2].

Cross-coupling Modular synthesis Derivatization

9-Chloro-10-phenylanthracene: Key Application Scenarios


Triplet-Sensitized Upconversion & TADF Development

The heavy atom effect of chlorine in 9-chloro-10-phenylanthracene enhances intersystem crossing, increasing triplet state population relative to non-halogenated analogs like DPA . This property makes the compound an attractive starting material for synthesizing triplet sensitizers in triplet-triplet annihilation upconversion (TTA-UC) systems, where efficient triplet energy transfer is paramount [1]. Furthermore, the chlorine handle enables facile coupling with electron-donating carbazole or triazine units to construct donor-acceptor architectures that exhibit thermally activated delayed fluorescence (TADF), a key strategy for achieving 100% internal quantum efficiency in OLEDs .

Thermally Balanced Host/Emitter for Vacuum-Deposited OLEDs

With a melting point of 203–206 °C, 9-chloro-10-phenylanthracene occupies a thermal window between the low-melting 9-phenylanthracene (~154 °C) and the high-melting 9,10-diphenylanthracene (~252 °C) [1]. This intermediate volatility profile is advantageous for vacuum thermal evaporation (VTE) processing, as it allows deposition at temperatures that minimize thermal degradation of the compound while remaining compatible with standard OLED fabrication equipment . The asymmetric substitution also suppresses crystallization in the amorphous film state, maintaining morphological stability during device operation [2].

Modular Building Block for Asymmetric Blue Emitters

The chlorine atom at the 9-position provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the sequential introduction of diverse aryl and heteroaryl groups to fine-tune emission color, charge transport properties, and device efficiency . Unlike 9-phenylanthracene, which requires aggressive lithiation chemistry, 9-chloro-10-phenylanthracene can be coupled under mild Suzuki-Miyaura conditions with high functional group tolerance [1]. This reactivity profile makes it a preferred building block for constructing asymmetric 9,10-diarylanthracene libraries for structure-property relationship studies in OLED material discovery .

Cation Radical Stability & OLED Degradation Studies

The established substituent effect on the reactivity of 9-substituted 10-phenylanthracene cation radicals provides a platform for investigating electrochemical degradation mechanisms in OLEDs . By comparing the chloride derivative with hydrogen and bromo analogs, researchers can isolate the role of halogen-induced coulombic interactions in governing device lifetime, informing the rational design of more robust emitter materials [1].

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